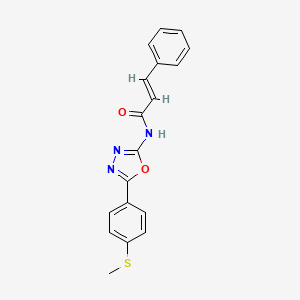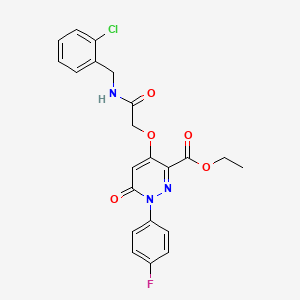
5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BRIM, and it has been the subject of several studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
Research on multifunctional mononuclear complexes such as Co(BrL)2·3CH3OH and Co(PL)2·2CH3OH, which involve structurally related compounds, has shown significant advancements in the synthesis and characterization of materials with distinct magnetic behaviors and photochromic properties. These compounds demonstrate the potential of utilizing such structures in the development of materials with specific magnetic and optical behaviors, which could be relevant for applications in data storage and photoswitching devices (Deng-Ke Cao et al., 2015).
Synthesis and Transformations of (Imidazolylimino)Thiazolidinones
The reaction of related imidazole compounds with bromoacetic acid to afford (imidazolylimino)thiazolidinones and their further transformation highlights the synthetic versatility of imidazole derivatives. These transformations are crucial for the development of new compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (O. Eltsov et al., 2003).
Synthetic Applications of Aryl Radical Building Blocks
The use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, including imidazoles, for the synthesis of tri- and tetra-cyclic heterocycles, underlines the importance of such structural motifs in the synthesis of complex organic molecules. These methodologies offer pathways to novel structures that could have applications in pharmaceuticals and agrochemicals (S. M. Allin et al., 2005).
Antimicrobial and Antitubercular Activities of Imidazole Derivatives
The synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for their antimicrobial and antimalarial activities illustrate the potential of imidazole compounds in the development of new therapeutic agents. This research highlights the structural modification strategies that can be employed to enhance biological activity (Rajesh H. Vekariya et al., 2017).
Corrosion Inhibition by Imidazole Derivatives
Studies on the corrosion inhibition performance of novel imidazole derivatives for J55 steel in a CO2 saturated brine solution provide insights into the application of these compounds in protecting metal surfaces from corrosion. The research demonstrates the effectiveness of imidazole derivatives as corrosion inhibitors, which could be beneficial in industrial applications where metal preservation is crucial (Ambrish Singh et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-8-10-15(19)11-9-14)21(18)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJHAILBQDMGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2603458.png)




![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)

![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)
![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2603476.png)
